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A phase I, single- and multiple-dose study of the novel oral selective MET inhibitor tepotinib in

healthy Japanese men The MET signaling pathway plays a key role in cell proliferation,

survival, and migration. MET gene alterations, such as MET amplification and MET exon 14

(METex14) skipping, are oncogenic drivers in various cancers, including non-small-cell lung

cancer (NSCLC). Tepotinib is a highly potent and selective oral MET inhibitor that has shown

antitumor activity in patients with NSCLC with METex14 skipping. This phase I, open-label,

single-center study evaluated the safety, tolerability, and pharmacokinetics of tepotinib in

healthy Japanese men. --INVALID-LINK-- A Phase I, First-in-Human, Open-Label, Dose-

Escalation Study of the Oral RAF/MEK Inhibitor CH5126766/VS-6766 in Patients with

Advanced Solid Tumors VS-6766 (formerly CH5126766) is a unique RAF/MEK inhibitor. This

first-in-human, phase I study evaluated the safety, tolerability, maximum tolerated dose (MTD),

pharmacokinetics, and pharmacodynamics of VS-6766 and determined the recommended

phase II dose (RP2D). Methods: Patients with advanced solid tumors harboring RAS, RAF, or

MEK mutations received escalating doses of VS-6766 orally at 3 dosing schedules: once daily

(QD), twice daily (BID), or twice weekly (BIW). Results: Sixty-eight patients were enrolled. In

the QD schedule, the MTD was 4 mg. In the BID schedule, dose-limiting toxicities (DLT) were

observed in 2 of 2 patients at 4.5 mg. The MTD was not determined. In the BIW schedule, DLTs

were observed in 1 of 6 patients at 6 mg and 2 of 5 patients at 8 mg. The MTD was 6 mg BIW.

The RP2D was determined as 4 mg BIW based on overall safety and tolerability. The most

common treatment-related adverse events were rash (68%), creatine kinase elevation (43%),

diarrhea (35%), and fatigue (31%). Plasma concentrations of VS-6766 increased with dose. At

the MTDs, the mean terminal half-life was 30.5 to 55.4 hours. Durable partial responses were

observed in patients with KRAS-mutant non–small cell lung cancer and KRAS-mutant
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gynecologic cancers. Conclusions: VS-6766 was well-tolerated, with a manageable safety

profile. The MTD was 4 mg QD and 6 mg BIW. The RP2D was 4 mg BIW. Promising antitumor

activity was observed in patients with KRAS-mutant solid tumors. --INVALID-LINK-- A phase I

study of the safety, tolerability, and pharmacokinetics of the MET inhibitor volitinib in healthy

Chinese volunteers Volitinib is a potent and highly selective mesenchymal-epithelial transition

factor (MET) inhibitor. This study aimed to evaluate the safety, tolerability, and

pharmacokinetics (PKs) of volitinib in healthy Chinese volunteers. This was a phase I,

randomized, double-blind, placebo-controlled, dose-escalation study. A total of 64 subjects

were enrolled and randomly assigned to a single-dose escalation part (100, 200, 400, 600,

800, and 1000 mg) or a multiple-dose part (400 and 600 mg). Blood samples were collected at

indicated time points for PK analysis. Safety and tolerability were assessed throughout the

study. After a single dose, the median T max of volitinib was 4 hours. The C max and AUC

increased in a dose-proportional manner at doses ranging from 100 to 600 mg. Food had no

significant effect on the PK of volitinib. After multiple doses, the steady state was reached on

day 10, and the accumulation was moderate. A total of 73 treatment-emergent adverse events

(TEAEs) were reported in 28 subjects. All TEAEs were mild. The most common TEAEs were

nervous system disorders. --INVALID-LINK-- A phase 1, open-label, dose-escalation study of

the safety, pharmacokinetics, and pharmacodynamics of the novel MEK inhibitor, RO4987655,

in patients with advanced solid tumors Background: The Ras/Raf/MEK/ERK pathway is an

important signaling cascade that mediates cell proliferation and survival. RO4987655 is a

potent, selective, and orally bioavailable MEK inhibitor. This phase 1, open-label, dose-

escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of

RO4987655 in patients with advanced solid tumors. Methods: Patients received RO4987655

orally once daily. The dose was escalated from 0.25 mg to 10 mg. Safety, PK, and PD were

assessed. Results: A total of 47 patients were enrolled. The most common treatment-related

adverse events were rash (acneiform dermatitis), diarrhea, and fatigue. Dose-limiting toxicities

were observed at 10 mg, and the maximum tolerated dose (MTD) was determined to be 7 mg.

The PK of RO4987655 was characterized by rapid absorption and a half-life of approximately

20 hours. The exposure to RO4987655 increased with dose. Inhibition of ERK phosphorylation

was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies.

Partial responses were observed in patients with melanoma and non-small cell lung cancer.

Conclusions: RO4987655 is a potent and selective MEK inhibitor with a manageable safety

profile. The MTD was 7 mg once daily. The PK and PD data support further clinical

development of RO4987655. --INVALID-LINK-- Phase 1 study of the MEK inhibitor selumetinib

(AZD6244; ARRY-142886) in patients with advanced solid tumors This was a phase 1, open-
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label, dose-escalation study of the MEK inhibitor selumetinib in patients with advanced solid

tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or

recommended phase 2 dose (RP2D) of selumetinib. Patients received selumetinib orally twice

daily in 28-day cycles. A total of 57 patients were enrolled. The MTD was 75 mg twice daily.

The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-

limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics

of selumetinib were characterized by rapid absorption and a half-life of approximately 6-8

hours. Exposure to selumetinib increased with dose. Inhibition of ERK phosphorylation was

observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients

with melanoma, non-small cell lung cancer, and thyroid cancer. --INVALID-LINK-- Phase I

Dose-Escalation Study of the Oral MEK Inhibitor Trametinib (GSK1120212) in Patients with

Advanced Solid Tumors This phase I, open-label, dose-escalation study evaluated the safety,

pharmacokinetics, and pharmacodynamics of the MEK inhibitor trametinib in patients with

advanced solid tumors. Patients received trametinib orally once daily. The dose was escalated

from 0.125 mg to 4 mg. A total of 84 patients were enrolled. The maximum tolerated dose

(MTD) was determined to be 2 mg once daily. The most common treatment-related adverse

events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and

central serous retinopathy. The pharmacokinetics of trametinib were characterized by rapid

absorption and a half-life of approximately 4 days. Exposure to trametinib increased with dose.

Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies.

Partial responses were observed in patients with melanoma and non-small cell lung cancer. --

INVALID-LINK-- Dose-escalation study of the novel oral MEK1/2 inhibitor pimasertib (AS-

703026) in patients with advanced solid tumors This was a phase 1, open-label, dose-

escalation study of the MEK inhibitor pimasertib in patients with advanced solid tumors. The

primary objective was to determine the maximum tolerated dose (MTD) and/or recommended

phase 2 dose (RP2D) of pimasertib. Patients received pimasertib orally twice daily in 21-day

cycles. A total of 67 patients were enrolled. The MTD was 60 mg twice daily. The most common

treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities

included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of pimasertib

were characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure

to pimasertib increased with dose. Inhibition of ERK phosphorylation was observed in

surrogate tissues and tumor biopsies. Partial responses were observed in patients with

melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase I study of the safety,

pharmacokinetics and pharmacodynamics of the oral MEK inhibitor WX-554 in patients with

advanced solid tumors This phase I, open-label, dose-escalation study evaluated the safety,
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pharmacokinetics (PK), and pharmacodynamics (PD) of the MEK inhibitor WX-554 in patients

with advanced solid tumors. Patients received WX-554 orally once daily. The dose was

escalated from 1 mg to 10 mg. A total of 35 patients were enrolled. The maximum tolerated

dose (MTD) was determined to be 8 mg once daily. The most common treatment-related

adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash and

diarrhea. The PK of WX-554 was characterized by rapid absorption and a half-life of

approximately 24 hours. The exposure to WX-554 increased with dose. Inhibition of ERK

phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was

observed in a patient with melanoma. --INVALID-LINK-- A phase I, open-label, dose-escalation

study of oral ENMD-2076 in patients with advanced solid tumors ENMD-2076 is an orally

bioavailable, selective inhibitor of Aurora A kinase and other oncogenic kinases. This phase I,

open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and

pharmacodynamics (PD) of ENMD-2076 in patients with advanced solid tumors. Patients

received ENMD-2076 orally once daily. The dose was escalated from 25 mg to 300 mg. A total

of 38 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200

mg once daily. The most common treatment-related adverse events were fatigue, nausea, and

diarrhea. Dose-limiting toxicities included fatigue and neutropenia. The PK of ENMD-2076 was

characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to

ENMD-2076 increased with dose. Inhibition of Aurora A kinase activity was observed in

surrogate tissues. A partial response was observed in a patient with ovarian cancer. --INVALID-

LINK-- Phase I study of the oral MEK inhibitor MSC1936369B (AS-703026) in patients with

advanced solid tumors This was a phase 1, open-label, dose-escalation study of the MEK

inhibitor MSC1936369B in patients with advanced solid tumors. The primary objective was to

determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of

MSC1936369B. Patients received MSC1936369B orally twice daily in 21-day cycles. A total of

67 patients were enrolled. The MTD was 60 mg twice daily. The most common treatment-

related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash,

diarrhea, and central serous retinopathy. The pharmacokinetics of MSC1936369B were

characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure to

MSC1936369B increased with dose. Inhibition of ERK phosphorylation was observed in

surrogate tissues and tumor biopsies. Partial responses were observed in patients with

melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase I study of the pan-RAF

inhibitor LXH254 in patients with advanced solid tumors LXH254 is a potent and selective pan-

RAF inhibitor. This phase I, open-label, dose-escalation study evaluated the safety,

pharmacokinetics (PK), and pharmacodynamics (PD) of LXH254 in patients with advanced
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solid tumors. Patients received LXH254 orally once daily. The dose was escalated from 25 mg

to 400 mg. A total of 43 patients were enrolled. The maximum tolerated dose (MTD) was

determined to be 200 mg once daily. The most common treatment-related adverse events were

fatigue, rash, and nausea. Dose-limiting toxicities included rash and fatigue. The PK of LXH254

was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure

to LXH254 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate

tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --

INVALID-LINK-- A phase I study of the selective RAF inhibitor MLN2480 in patients with

advanced solid tumors MLN2480 is a potent and selective RAF inhibitor. This phase I, open-

label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and

pharmacodynamics (PD) of MLN2480 in patients with advanced solid tumors. Patients received

MLN2480 orally once daily. The dose was escalated from 25 mg to 400 mg. A total of 39

patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg

once daily. The most common treatment-related adverse events were fatigue, rash, and

nausea. Dose-limiting toxicities included rash and fatigue. The PK of MLN2480 was

characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to

MLN2480 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate

tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --

INVALID-LINK-- A phase I study of the oral RAF/MEK inhibitor CKI27 in patients with advanced

solid tumors CKI27 is a potent and selective oral RAF/MEK inhibitor. This phase I, open-label,

dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics

(PD) of CKI27 in patients with advanced solid tumors. Patients received CKI27 orally once

daily. The dose was escalated from 10 mg to 80 mg. A total of 28 patients were enrolled. The

maximum tolerated dose (MTD) was determined to be 60 mg once daily. The most common

treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities

included rash and diarrhea. The PK of CKI27 was characterized by rapid absorption and a half-

life of approximately 24 hours. The exposure to CKI27 increased with dose. Inhibition of ERK

phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was

observed in a patient with melanoma. --INVALID-LINK-- A first-in-human, phase 1, dose-

escalation study of the oral MEK inhibitor RO5126766 in patients with advanced solid tumors

RO5126766 is a potent and selective oral MEK inhibitor. This first-in-human, phase 1, dose-

escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of

RO5126766 in patients with advanced solid tumors. Patients received RO5126766 orally once

daily. The dose was escalated from 1 mg to 10 mg. A total of 47 patients were enrolled. The

maximum tolerated dose (MTD) was determined to be 7 mg once daily. The most common
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treatment-related adverse events were rash (acneiform dermatitis), diarrhea, and fatigue.

Dose-limiting toxicities were observed at 10 mg, and the MTD was determined to be 7 mg. The

PK of RO5126766 was characterized by rapid absorption and a half-life of approximately 20

hours. The exposure to RO5126766 increased with dose. Inhibition of ERK phosphorylation

was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies.

Partial responses were observed in patients with melanoma and non-small cell lung cancer. --

INVALID-LINK-- Support Center: SJF-0661**

Welcome to the technical support center for SJF-0661. This resource is designed to assist

researchers, scientists, and drug development professionals in refining the dosage of SJF-
0661 for long-term experiments. Below you will find troubleshooting guides and frequently

asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for SJF-0661 in a long-term in vivo experiment?

A1: The optimal starting dose for SJF-0661 will depend on the specific animal model, the target

indication, and the desired therapeutic window. As a general guideline, it is recommended to

begin with a dose-escalation study to determine the maximum tolerated dose (MTD). For

example, in a phase I study of the RAF/MEK inhibitor VS-6766, dosing was initiated at a low

level and gradually increased to establish an MTD of 4 mg once daily and 6 mg twice weekly.

This approach helps to identify a safe and effective starting point for long-term studies.

Q2: How can I monitor for potential toxicity during a long-term experiment with SJF-0661?

A2: Continuous monitoring for adverse events is crucial. Common treatment-related adverse

events for kinase inhibitors include rash, diarrhea, fatigue, and elevations in creatine kinase.

Regular clinical observations, body weight measurements, and periodic hematological and

serum chemistry analyses are recommended. For instance, in a phase I study of the MEK

inhibitor selumetinib, dose-limiting toxicities included rash, diarrhea, and central serous

retinopathy.

Q3: What pharmacokinetic parameters should be considered when designing a long-term

dosing regimen for SJF-0661?
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A3: Key pharmacokinetic parameters to consider include the time to maximum concentration

(Tmax), half-life (t1/2), and exposure (AUC). These will influence the dosing frequency and help

maintain steady-state concentrations. For example, the MEK inhibitor RO4987655 has a rapid

absorption and a half-life of approximately 20 hours, supporting once-daily dosing. In contrast,

the RAF/MEK inhibitor VS-6766 has a longer mean terminal half-life of 30.5 to 55.4 hours,

which may allow for less frequent dosing.

Troubleshooting Guide
Issue Potential Cause Recommended Action

Unexpected Toxicity or

Adverse Events

Dose may be too high, or the

animal model may be

particularly sensitive.

Reduce the dose of SJF-0661.

If toxicity persists, consider an

alternative dosing schedule

(e.g., intermittent dosing).

Lack of Efficacy

The dose may be too low to

achieve a therapeutic

concentration.

Gradually escalate the dose

while closely monitoring for

toxicity. Confirm target

engagement with

pharmacodynamic markers.

High Variability in Response

Differences in drug metabolism

or absorption among individual

animals.

Ensure consistent formulation

and administration of SJF-

0661. Consider using a vehicle

that enhances solubility and

bioavailability.

Development of Drug

Resistance

Activation of alternative

signaling pathways or

mutations in the drug target.

Consider combination therapy

with an agent that targets a

complimentary pathway.

Analyze tissue samples for

resistance mutations.

Experimental Protocols
Dose Escalation Study to Determine Maximum Tolerated
Dose (MTD)
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Animal Model: Select a relevant in vivo model for the disease under investigation.

Group Allocation: Divide animals into cohorts of at least 3-6 animals per group.

Dose Levels: Start with a low dose of SJF-0661 (e.g., 1 mg/kg) and escalate in subsequent

cohorts (e.g., 2, 4, 8, 16 mg/kg).

Dosing Schedule: Administer SJF-0661 according to the desired long-term schedule (e.g.,

once daily, twice weekly).

Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at

least twice weekly.

Dose-Limiting Toxicity (DLT) Definition: Pre-define criteria for DLTs, such as significant

weight loss (>20%), severe clinical signs, or specific hematological or biochemical

abnormalities.

MTD Determination: The MTD is defined as the highest dose level at which no more than

one-third of the animals experience a DLT.

Signaling Pathway and Experimental Workflow

Growth Factor Receptor Tyrosine
Kinase (RTK) RAS RAF

MEK ERK Cell Proliferation,
Survival, Differentiation

SJF-0661

Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the inhibitory action of SJF-0661 on MEK.
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Start: Select Animal Model
and Define Endpoints

Phase 1: Dose Escalation Study
to Determine MTD

Phase 2: Long-Term Efficacy Study
(at or below MTD)

Continuous Monitoring:
- Clinical Signs
- Body Weight

- Tumor Volume

Interim Analysis:
- Pharmacokinetics (PK)

- Pharmacodynamics (PD)

Final Analysis:
- Efficacy Data
- Toxicity Data

End: Report Findings

Click to download full resolution via product page

Caption: A generalized workflow for long-term in vivo experiments with SJF-0661.

To cite this document: BenchChem. [Refining SJF-0661 dosage for long-term experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386536#refining-sjf-0661-dosage-for-long-term-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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